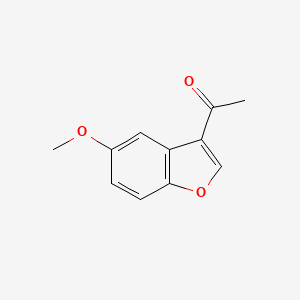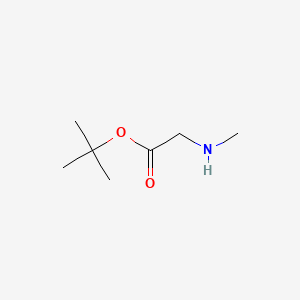![molecular formula C13H16N3NaO4S B7771369 sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate](/img/structure/B7771369.png)
sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate” is known as RMC-6236. It is a novel, oral, non-covalent inhibitor that selectively targets the active, guanosine triphosphate-bound state of both mutant and wild-type variants of the canonical rat sarcoma virus isoforms. This compound has shown significant promise in preclinical and clinical studies, particularly in the treatment of cancers driven by mutations in the Kirsten rat sarcoma virus gene.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RMC-6236 involves multiple steps, including the formation of a tri-complex with cyclophilin A. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in public literature. it is known that the compound is designed to be a non-covalent inhibitor, which suggests that its synthesis involves precise control over the formation of non-covalent interactions.
Industrial Production Methods: Industrial production methods for RMC-6236 are also proprietary. Typically, the production of such compounds involves large-scale synthesis in controlled environments to ensure the purity and efficacy of the final product. The process likely includes multiple purification steps to isolate the active compound from any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions: RMC-6236 primarily undergoes non-covalent interactions with its target proteins. It does not participate in traditional chemical reactions such as oxidation, reduction, or substitution. Instead, its activity is based on its ability to form stable complexes with its molecular targets.
Common Reagents and Conditions: The formation of the tri-complex with cyclophilin A is a key aspect of RMC-6236’s activity. This process likely involves the use of specific reagents that facilitate the non-covalent binding of the compound to its target proteins. The exact conditions for these interactions are proprietary.
Major Products Formed: The major product formed from the interaction of RMC-6236 with its target proteins is a stable tri-complex that inhibits the activity of the rat sarcoma virus proteins. This inhibition leads to the suppression of cancer cell growth and proliferation.
Scientific Research Applications
RMC-6236 has a wide range of scientific research applications, particularly in the field of oncology. It has shown significant promise in the treatment of cancers driven by mutations in the Kirsten rat sarcoma virus gene, including non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma. Preclinical studies have demonstrated that RMC-6236 can induce deep and sustained tumor regressions in multiple cancer types. Additionally, it has been found to be well-tolerated in clinical trials, with a favorable safety profile.
Mechanism of Action
RMC-6236 exerts its effects by selectively targeting the active, guanosine triphosphate-bound state of both mutant and wild-type variants of the canonical rat sarcoma virus isoforms. This selective inhibition disrupts the oncogenic signaling pathways that drive cancer cell growth and proliferation. The compound forms a stable tri-complex with cyclophilin A and the rat sarcoma virus proteins, effectively inhibiting their activity and leading to tumor regression.
Comparison with Similar Compounds
RMC-6236 is unique in its ability to selectively target the active, guanosine triphosphate-bound state of both mutant and wild-type variants of the canonical rat sarcoma virus isoforms. This distinguishes it from other inhibitors that target only specific mutations or the inactive state of the proteins. Similar compounds include other rat sarcoma virus inhibitors, such as sotorasib and adagrasib, which target specific mutations in the Kirsten rat sarcoma virus gene. these compounds do not have the same broad-spectrum activity as RMC-6236.
Conclusion
RMC-6236 is a promising compound with significant potential in the treatment of cancers driven by mutations in the Kirsten rat sarcoma virus gene. Its unique mechanism of action and broad-spectrum activity make it a valuable addition to the arsenal of targeted cancer therapies. Further research and clinical trials will continue to elucidate its full potential and applications in oncology.
Properties
IUPAC Name |
sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S.Na/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h4-8H,9H2,1-3H3,(H,18,19,20);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGAAPFSPWAYTJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N3NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
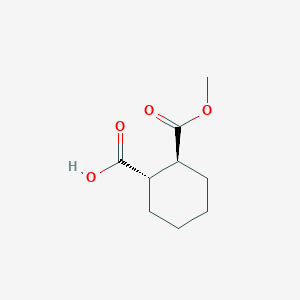
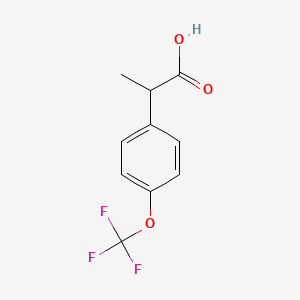
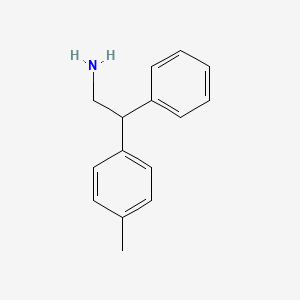

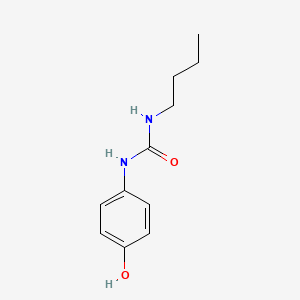
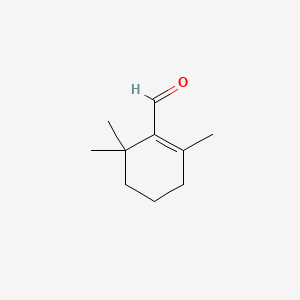
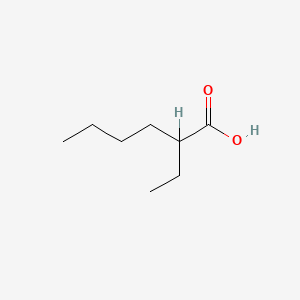
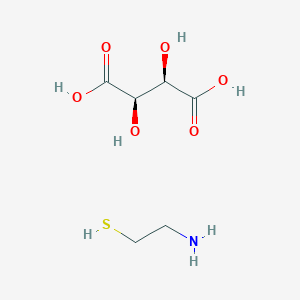
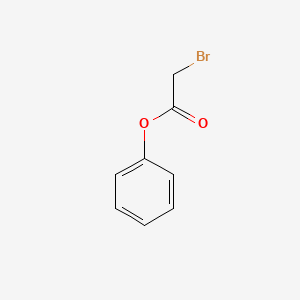
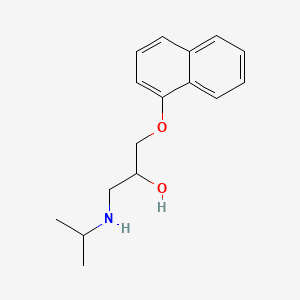
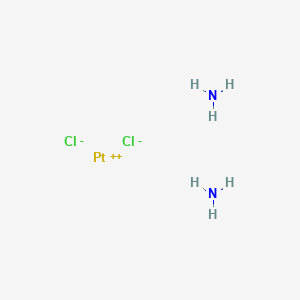
![N'-hydroxy-2-{[4-(trifluoromethoxy)phenyl]sulfonyl}ethanimidamide](/img/structure/B7771378.png)
